2-(Benzylmethylamino)ethyl acetoacetate

Vue d'ensemble

Description

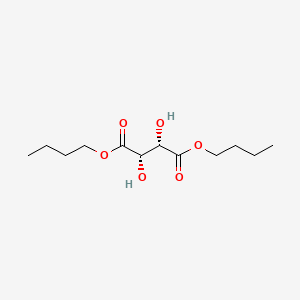

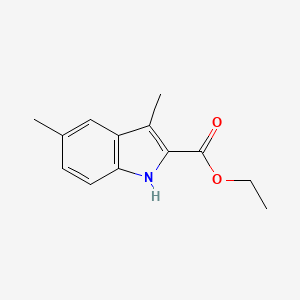

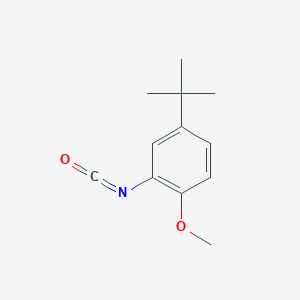

2-(Benzylmethylamino)ethyl acetoacetate is an organic compound with the molecular formula C14H19NO3 . It is a mono-constituent substance .

Synthesis Analysis

The synthesis of 2-(Benzylmethylamino)ethyl acetoacetate could potentially involve a Claisen condensation reaction . This reaction involves the deprotonation of an ester to form an enolate, which then undergoes an SN2 reaction with an alkyl halide to form a new C-C bond . The ester can then be removed through a process called decarboxylation .Molecular Structure Analysis

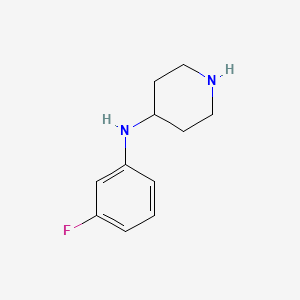

The molecular structure of 2-(Benzylmethylamino)ethyl acetoacetate consists of a benzyl group, a methylamino group, an ethyl group, and an acetoacetate group . The molecule has two carbonyl groups, each of which has an alpha-carbon with hydrogens that can be easily abstracted .Chemical Reactions Analysis

The chemical reactions involving 2-(Benzylmethylamino)ethyl acetoacetate likely involve the formation of an enolate intermediate . This enolate can act as a nucleophile in SN2 reactions with alkyl halides, acyl (acid) chlorides, and more . The ester can then be removed through a process called decarboxylation .Applications De Recherche Scientifique

Synthesis Applications

Synthesis of Benzo[f]quinoline Derivatives : It's used in synthesizing benzoquinoline derivatives, particularly in the formation of ethyl (3-arylbenzo[f]quinol-1-yl)acetates and esters of 3-aryl-1-heteryl-2-benzo[f]quinolylcarboxylic acids (Gusak & Kozlov, 2007).

Fabrication of 4-Phenyl-2-Butanone : It plays a role in the synthesis of 4-phenyl-2-butanone, which is a medium for medicine to diminish inflammation (Jiangli Zhang, 2005).

Arylation with Aryl Halides : Ethyl acetoacetate is used under CuI/L-proline catalysis to provide 2-aryl-1,3-dicarbonyl compounds (Xiaoan Xie et al., 2005).

Chemical Reaction Studies

Synthesis of 2-Hydroxy-4-Methyl Benzoic Acid : It's involved in the synthesis method of 2-hydroxy-4-methyl benzoic acid (Che Qing-ming et al., 2006).

Formation of Dihydrothieno(and furo)pyrimidines : It participates in the reactions to yield ethyl 2-(5,6-dihydro-2-phenylthieno(and furo)[2,3-d]pyrimidin-4-yl)-3-oxobutanoates (H. Maruoka et al., 2001).

Structural and Medicinal Chemistry

Synthesis of Ethyl 2-(4-Chlorobenzylidene)-3-Oxobutanoate : This compound, synthesized using ethyl acetoacetate, shows potential in antimicrobial and antioxidant activities (A. D. Kumar et al., 2016).

Anticancer Derivatives Synthesis : It's used in the synthesis of pyrido[1,2-a]benzimidazoles derivatives, exhibiting antitumor activity against human breast adenocarcinoma (Hanan M. Refaat, 2011).

Mécanisme D'action

Safety and Hazards

Safety data sheets suggest that 2-(Benzylmethylamino)ethyl acetoacetate should be handled with care. It is recommended to avoid contact with eyes, skin, and clothing, and to avoid breathing vapors or spray mist . In case of contact, it is advised to rinse thoroughly with plenty of water and consult a physician .

Propriétés

IUPAC Name |

2-(2-phenylethylamino)ethyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-12(16)11-14(17)18-10-9-15-8-7-13-5-3-2-4-6-13/h2-6,15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJYKPHSPKGQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCCNCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenylethylamino)ethyl 3-oxobutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-Chlorophenyl)furan-2-yl]methanol](/img/structure/B1598990.png)

![6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B1598991.png)